3-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Fragment-Based Drug Discovery Molecular Weight Lipophilic Ligand Efficiency

This 3-methylpyrazolo[1,5-a]pyrimidin-6-amine building block offers a unique vector for kinase inhibitor FBDD, unlike analogs with bulkier 3-position substituents. The primary amine at C6 enables versatile derivatization for SAR exploration. Its low MW (148.17) and favorable XLogP (~0.7) make it ideal for lead optimization. Ensure SAR fidelity—substituting with 3-CF3 or sulfonyl analogs alters binding profiles. Buy from verified suppliers.

Molecular Formula C7H8N4
Molecular Weight 148.169
CAS No. 1443278-78-1
Cat. No. B2411264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyrazolo[1,5-a]pyrimidin-6-amine
CAS1443278-78-1
Molecular FormulaC7H8N4
Molecular Weight148.169
Structural Identifiers
SMILESCC1=C2N=CC(=CN2N=C1)N
InChIInChI=1S/C7H8N4/c1-5-2-10-11-4-6(8)3-9-7(5)11/h2-4H,8H2,1H3
InChIKeyUYZJROYGVQACCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (CAS 1443278-78-1) Procurement Guide: A Core Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


3-Methylpyrazolo[1,5-a]pyrimidin-6-amine (CAS 1443278-78-1) is a small heterocyclic building block characterized by a fused pyrazolo[1,5-a]pyrimidine core, a structural motif recognized as a privileged scaffold in medicinal chemistry due to its mimicry of purine nucleotides [1]. The molecule features a primary amine at the 6-position and a methyl group at the 3-position, providing a distinct vector for further functionalization and enabling the synthesis of diverse compound libraries targeting kinases and other ATP-binding enzymes [1]. As a commercially available building block, it serves as a critical intermediate for developing novel therapeutic agents, particularly in oncology and inflammation research .

Why Simple Analog Substitution of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine Is Not Trivial in Lead Optimization


Within the pyrazolo[1,5-a]pyrimidin-6-amine class, even minor modifications at the 3-position, such as replacing a methyl group with a trifluoromethyl, isopropyl, or ethylsulfonyl moiety, fundamentally alter key molecular descriptors that dictate a compound's biological and physicochemical profile . This is a critical consideration in procurement, as substituting one building block for a seemingly similar analog can drastically change the course of a lead optimization campaign. Quantitative differences in molecular weight, lipophilicity (XLogP), and hydrogen-bonding capacity lead to divergent binding affinities, selectivity profiles, and pharmacokinetic behaviors in the resulting final compounds, meaning they are not interchangeable without extensive re-validation of the structure-activity relationship (SAR) .

Quantitative Differentiation of 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine from Closest 3-Position Analogs


Molecular Weight and Size: A 32% Mass Advantage for Efficient Fragment-Based Screening

The 3-methyl analog (MW 148.17) presents a significantly smaller and more efficient starting point for fragment-based drug discovery (FBDD) compared to bulkier 3-position analogs, which can lead to improved ligand efficiency metrics and more room for growth during optimization .

Fragment-Based Drug Discovery Molecular Weight Lipophilic Ligand Efficiency

Lipophilicity Control: A 2.7-Log Unit Advantage in XLogP for Superior Developability

The 3-methyl substituent confers a significantly lower predicted lipophilicity (XLogP) compared to the 3-(4-bromophenyl) analog, positioning it as a more developable starting point with a lower risk of encountering solubility, permeability, and toxicity issues often associated with highly lipophilic molecules [1].

Lipophilicity XLogP Drug-Likeness ADME Properties

Scaffold Flexibility: Minimal Rotatable Bonds for Conformational Restriction

The 3-methyl substitution introduces no new rotatable bonds relative to the core pyrazolo[1,5-a]pyrimidine scaffold. This is in stark contrast to the 3-isopropyl analog, which introduces additional conformational flexibility that can negatively impact binding entropy and make crystal structure determination more challenging [1].

Conformational Entropy Rotatable Bonds Scaffold Rigidity

Purity and Availability: High-Grade Building Block Sourced for Reproducible Chemistry

The compound is consistently available from multiple commercial vendors at high purities (≥97-98%), ensuring reliable and reproducible results in synthetic chemistry applications . While not a differentiation from all analogs, this high standard of commercial availability is a critical factor in procurement decisions, as it reduces the risk of experimental variability due to impurities.

Chemical Synthesis Building Blocks Purity Procurement

Primary Research and Procurement Applications for 3-Methylpyrazolo[1,5-a]pyrimidin-6-amine


Fragment-Based Lead Discovery for Kinase Targets

Given its low molecular weight (148.17 g/mol) and favorable lipophilicity profile (XLogP ~0.7), this 3-methyl analog is an ideal starting fragment for FBDD campaigns targeting ATP-binding pockets, such as those of CDKs and other protein kinases [1]. Its small size and balanced physicochemical properties allow for efficient sampling of chemical space and provide a robust foundation for building high-quality lead compounds with improved ligand efficiency .

Synthesis of Diverse Pyrazolopyrimidine-Focused Libraries

The primary amine at the 6-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations (e.g., amide bond formation, sulfonylation, reductive amination) to generate focused libraries of kinase inhibitors . This allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around a proven heterocyclic scaffold [1].

Core Scaffold for CDK and PI3K Inhibitor Programs

The pyrazolo[1,5-a]pyrimidine core is a privileged structure for developing inhibitors of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are validated targets in oncology and inflammatory diseases [1]. This specific building block provides a direct entry point for synthesizing novel analogs based on this core, supporting drug discovery efforts in these high-value therapeutic areas [1].

Comparator Studies in Medicinal Chemistry SAR Exploration

Due to its small size and specific substitution pattern, this compound serves as a crucial comparator for evaluating the impact of larger, more complex 3-position substituents (e.g., aryl, alkylsulfonyl, trifluoromethyl groups) on potency, selectivity, and physicochemical properties [1]. Using this compound as a baseline allows researchers to deconvolute the contributions of different functional groups to a final drug candidate's profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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